![molecular formula C48H30Cl2N8O5 B13807082 N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that features multiple functional groups, including chlorophenyl, hydroxynaphthalene, and oxadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the chlorophenyl moiety: This step often involves the chlorination of aniline derivatives.
Introduction of the hydroxynaphthalene group: This can be achieved through Friedel-Crafts acylation followed by reduction.
Construction of the oxadiazole ring: This step may involve cyclization reactions using hydrazides and carboxylic acids.
Coupling reactions: The final steps often involve azo coupling reactions to link the various moieties together.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving azo compounds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in materials science, such as the development of dyes and pigments.
作用機序
The mechanism of action of N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
Similar compounds include other azo dyes and oxadiazole derivatives, such as:
Disperse Orange 3: An azo dye used in textile industry.
Oxadiazole derivatives: Compounds with applications in materials science and pharmaceuticals.
Uniqueness
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C48H30Cl2N8O5 |
|---|---|
分子量 |
869.7 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C48H30Cl2N8O5/c49-37-13-5-7-15-39(37)51-45(61)35-25-29-9-1-3-11-33(29)41(43(35)59)55-53-31-21-17-27(18-22-31)47-57-58-48(63-47)28-19-23-32(24-20-28)54-56-42-34-12-4-2-10-30(34)26-36(44(42)60)46(62)52-40-16-8-6-14-38(40)50/h1-26,59-60H,(H,51,61)(H,52,62) |
InChIキー |
LOEPEKQBEVGSRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8Cl)O)O)C(=O)NC9=CC=CC=C9Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


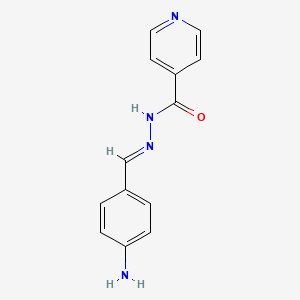
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)

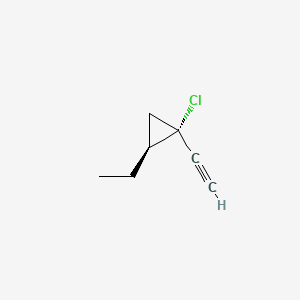
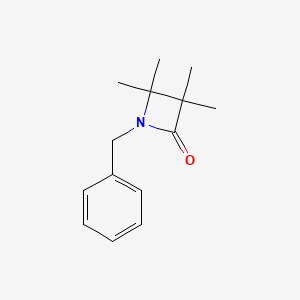
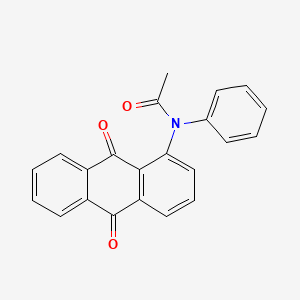
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)

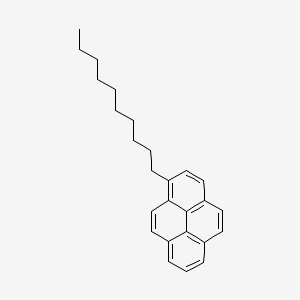
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)


![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)
![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
